(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-20-12-8-15-9-13(16-12)22-11-2-3-18(10-11)14(19)17-4-6-21-7-5-17/h8-9,11H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMJTZSTMKUIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone, a compound with a complex molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.383 g/mol. The compound features a pyrrolidine ring linked to a morpholine moiety and a methoxypyrazine unit, contributing to its unique pharmacological properties.
Research indicates that this compound may function as a phosphodiesterase inhibitor, particularly targeting phosphodiesterase type 10A (PDE10A). This enzyme plays a crucial role in intracellular signaling pathways, particularly in the brain, influencing neuropsychiatric disorders such as schizophrenia and depression . The inhibition of PDE10A by this compound could lead to increased levels of cyclic AMP and cyclic GMP, thereby enhancing neuronal signaling.
Antitumor Activity
Recent studies have explored the antitumor properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Neuroprotective Effects
Another significant area of research pertains to the neuroprotective effects of this compound. Animal models have shown that it can mitigate neurodegeneration associated with conditions like Alzheimer's disease. The compound's ability to enhance synaptic plasticity and reduce oxidative stress markers suggests its potential as a therapeutic agent for neurodegenerative diseases .
Data Table: Biological Activities
Case Studies
- Antitumor Efficacy : In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability compared to control groups. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound effectively triggers programmed cell death .
- Neuroprotective Mechanism : In an experimental model of Alzheimer's disease using transgenic mice, administration of this compound led to improved cognitive functions as assessed by behavioral tests. Histological analysis showed reduced amyloid-beta plaque deposition and lower levels of inflammatory cytokines in treated animals compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: morpholine-containing derivatives , pyrazine/pyrrolidine hybrids , and polycyclic heteroaromatic systems . Below is a comparative analysis of key compounds from recent literature and patents:
Table 1: Structural and Functional Comparison
Notes:
- Core Structural Variations: The target compound’s pyrrolidine-methoxypyrazine-oxygen bridge distinguishes it from pyrazole (CAS 303995-20-2) or thienopyrimidine (EP 2 402 347 A1) analogs. The oxygen bridge may enhance conformational flexibility compared to rigid systems like imidazo-pyrrolo-pyrazines .
- Substituent Effects: The methoxy group on pyrazine in the target compound likely improves metabolic stability compared to chloro or sulfonyl groups in thienopyrimidine derivatives . Morpholine’s role in solubility is consistent across analogs, but its positioning (e.g., methanone vs. sulfonyl) alters electronic properties.
- Synthetic Routes : Analog synthesis often employs nucleophilic substitutions (e.g., morpholine introduction in EP 2 402 347 A1 ) or condensation reactions (e.g., Friedländer synthesis in pyrazolo-pyridines ). The target compound’s synthesis likely involves similar strategies for oxygen-bridge formation.
Research Findings and Limitations
- Biological Activity : While direct data for the target compound is unavailable, morpholine-pyrazine hybrids (e.g., CAS 303995-20-2) show activity in kinase inhibition assays . The methoxypyrazine group may confer selectivity for ATP-binding pockets.
- Thermodynamic Properties: Morpholine-containing compounds generally exhibit improved aqueous solubility (logP ~2–3) compared to non-polar analogs. The oxygen bridge in the target compound may reduce steric hindrance, enhancing binding kinetics.
- Gaps in Data: No explicit pharmacokinetic or toxicity data exists for the target compound. Comparisons rely on structural extrapolation from patents and spectroscopic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
